N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide
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Overview
Description
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a dihydropyran ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the dihydropyran ring: This involves the cyclization of a suitable precursor, such as a 1,5-diketone, under acidic conditions.
Coupling of the pyrazole and dihydropyran rings: This step involves the reaction of the pyrazole derivative with the dihydropyran derivative in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA/RNA interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide can be compared with other similar compounds, such as:
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-4-carboxamide: Another similar compound with a different position of the carboxamide group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications.
Properties
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(10-6-7-12-14(10)2)11(15)9-5-3-4-8-16-9/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVKUMDCYJEACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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